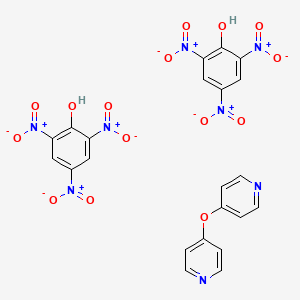
4-Pyridin-4-yloxypyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yloxypyridine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce trinitrophenol, followed by the introduction of the pyridine moiety. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes, followed by purification steps to isolate the final product. The use of continuous flow reactors and advanced separation techniques, such as crystallization and chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yloxypyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pyridin-4-yloxypyridine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridin-4-yloxypyridine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular components. Additionally, the pyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A well-known nitroaromatic compound with similar chemical properties but lacking the pyridine moiety.
4-Nitrophenol: Another nitroaromatic compound with a single nitro group, used in various industrial applications.
Pyridine: A basic heterocyclic compound with a wide range of applications in organic synthesis and as a solvent.
Uniqueness
4-Pyridin-4-yloxypyridine;2,4,6-trinitrophenol is unique due to the combination of the pyridine and trinitrophenol moieties, which imparts distinct chemical properties and potential applications. The presence of both nitro and pyridine groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62150-40-7 |
|---|---|
Molecular Formula |
C22H14N8O15 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
4-pyridin-4-yloxypyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8N2O.2C6H3N3O7/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;2*1-2,10H |
InChI Key |
VNQUDWQGSLHFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


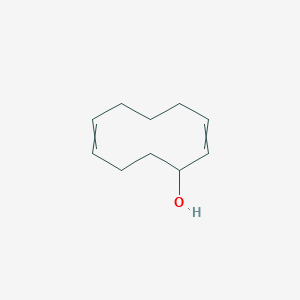
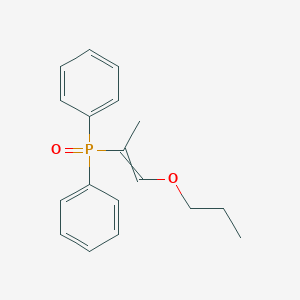
![Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate](/img/structure/B14548382.png)
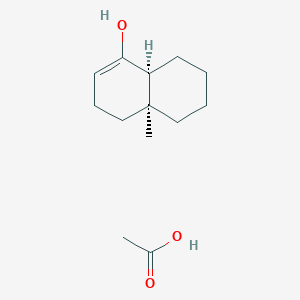
![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)
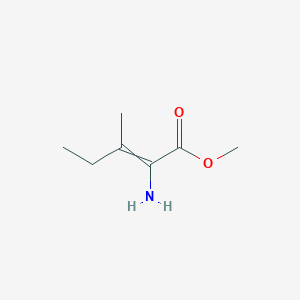
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)
![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)
![5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium](/img/structure/B14548434.png)
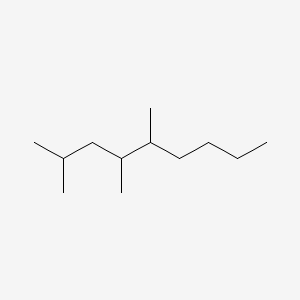

![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)
